5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite (NaClO2), acetic acid (AcOH), sodium dihydrogen phosphate (NaH2PO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds are structurally similar and share some chemical properties.
3,5-dimethylpyrazole derivatives: These compounds have similar pyrazole rings and exhibit comparable reactivity.
Uniqueness
5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20ClN5 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-9-7-15-17(2)12(9)8-14-13-6-11(10-4-5-10)16-18(13)3;/h6-7,10,14H,4-5,8H2,1-3H3;1H |
InChI Key |
DECOTMJNZXWUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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